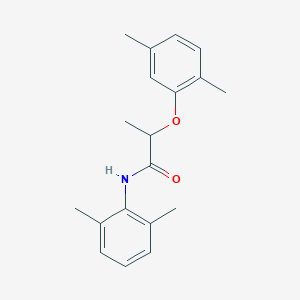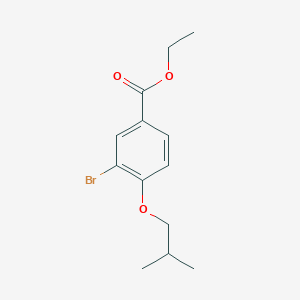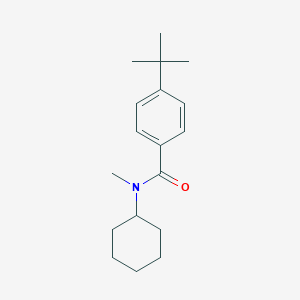![molecular formula C17H24N2O4 B250131 Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B250131.png)
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology. It is a piperazine derivative that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that it may exert its effects by modulating the activity of various neurotransmitters, including GABA, dopamine, and serotonin (Chen et al., 2015).
Biochemical and Physiological Effects
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines (Gao et al., 2018). It has also been shown to have analgesic effects by reducing the perception of pain (Chen et al., 2015). In addition, it has been shown to induce apoptosis in cancer cells (Gao et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate in lab experiments is its potential to modulate the activity of various neurotransmitters. This makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for research on ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate. One potential direction is to study its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another potential direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects. In addition, further research is needed to determine the safety and toxicity of this compound, in order to determine its potential for use in humans.
Conclusion
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is a synthetic compound that has potential applications in the field of pharmacology. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, and may also have potential as a sedative and anxiolytic agent. Its mechanism of action is not fully understood, but it may exert its effects by modulating the activity of various neurotransmitters. While it has potential as a useful tool for studying various physiological and pathological conditions, it is important to use appropriate safety measures when handling this compound. Future research is needed to determine its potential as a therapeutic agent and to better understand its mechanism of action.
Métodos De Síntesis
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate can be synthesized using various methods. One of the methods involves the reaction of ethyl 4-bromobutyrate with 4-ethylphenol in the presence of potassium carbonate to form ethyl 4-(4-ethylphenoxy)butyrate. This intermediate is then reacted with piperazine and acetic anhydride to form ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate (Chen et al., 2015).
Aplicaciones Científicas De Investigación
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate has been studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties (Gao et al., 2018). It has also been studied for its potential use as a sedative and anxiolytic agent (Chen et al., 2015).
Propiedades
Fórmula molecular |
C17H24N2O4 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
ethyl 4-[2-(4-ethylphenoxy)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-3-14-5-7-15(8-6-14)23-13-16(20)18-9-11-19(12-10-18)17(21)22-4-2/h5-8H,3-4,9-13H2,1-2H3 |
Clave InChI |
FYZHUGYPWHZMJG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)OCC |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)

![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)

![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)


![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)